2-Methyl-2-pentyl-1,3-dioxane 2-Methyl-2-pentyl-1,3-dioxane
Brand Name: Vulcanchem
CAS No.: 5663-17-2
VCID: VC19726149
InChI: InChI=1S/C10H20O2/c1-3-4-5-7-10(2)11-8-6-9-12-10/h3-9H2,1-2H3
SMILES:
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol

2-Methyl-2-pentyl-1,3-dioxane

CAS No.: 5663-17-2

Cat. No.: VC19726149

Molecular Formula: C10H20O2

Molecular Weight: 172.26 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-2-pentyl-1,3-dioxane - 5663-17-2

Specification

CAS No. 5663-17-2
Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
IUPAC Name 2-methyl-2-pentyl-1,3-dioxane
Standard InChI InChI=1S/C10H20O2/c1-3-4-5-7-10(2)11-8-6-9-12-10/h3-9H2,1-2H3
Standard InChI Key MGRVXEDBWUQYDW-UHFFFAOYSA-N
Canonical SMILES CCCCCC1(OCCCO1)C

Introduction

Chemical Structure and Physical Properties

Molecular Characteristics

2-Methyl-2-pentyl-1,3-dioxane has the molecular formula C₁₀H₂₀O₂ and a molecular weight of 172.26 g/mol . The InChI identifier (InChI=1/C10H20O2/c1-3-4-5-7-10(2)11-8-6-9-12-10/h3-9H2,1-2H3) confirms its bicyclic structure, featuring a six-membered 1,3-dioxane ring with methyl (CH₃) and pentyl (C₅H₁₁) groups at the 2-position .

Physicochemical Data

The compound’s key physical properties are summarized below:

PropertyValue
Density (25°C)0.887 g/cm³
Boiling point196.6°C at 760 mmHg
Refractive index (n²⁰/D)1.423
Flash point69.3°C
Vapor pressure (25°C)0.556 mmHg

These properties suggest moderate volatility and compatibility with hydrophobic matrices, making it suitable for use in perfumery and industrial solvents .

Synthesis and Reaction Mechanisms

Ketalization Methodology

The synthesis of 2-methyl-2-pentyl-1,3-dioxane involves the acid-catalyzed reaction of a ketone (e.g., 3-methyl-3-penten-2-one) with a 1,3-diol (e.g., 1,3-pentanediol) . p-Toluenesulfonic acid is commonly employed as a catalyst, with reactions conducted in inert solvents like toluene or cyclohexane at 70–140°C for 4–20 hours . The general reaction scheme is:

Ketone (R₂C=O) + 1,3-Diol (HO-R₁-OH)H⁺1,3-Dioxane+H₂O\text{Ketone (R₂C=O) + 1,3-Diol (HO-R₁-OH)} \xrightarrow{\text{H⁺}} \text{1,3-Dioxane} + \text{H₂O}

Stoichiometric excess of the diol (>1.2 equivalents) ensures high conversion rates, while water removal (via azeotropic distillation or desiccants like Na₂SO₄) shifts equilibrium toward product formation .

Optimization Parameters

  • Catalyst: p-Toluenesulfonic acid (0.5–2 mol%) .

  • Solvent: Hydrocarbon solvents (toluene, cyclohexane) minimize side reactions .

  • Temperature: 70–140°C balances reaction rate and thermal decomposition risks .

  • Purification: Distillation or silica gel chromatography yields >90% purity .

Applications in Fragrance and Industrial Formulations

Olfactory Profile

2-Methyl-2-pentyl-1,3-dioxane imparts fresh, green, and fruity notes, enhancing perfumes and cosmetic products . Its stability under acidic conditions and low odor threshold (≤0.1 ppm) make it ideal for long-lasting formulations .

Research Advancements and Future Directions

Catalytic Innovations

Recent patents highlight zeolite-based catalysts for solvent-free ketalization, reducing environmental impact . For example, H-Y zeolites achieve 85% yield at 100°C, eliminating the need for hydrocarbon solvents .

Biocatalytic Routes

Preliminary studies explore lipase-mediated synthesis under mild conditions (40°C, pH 7), though yields remain suboptimal (≤30%) compared to acid catalysis .

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